2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine

Agrochemical Bactericide Structure-Activity Relationship (SAR)

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine (CAS 1227602-24-5) is a highly functionalized pyridine derivative featuring a unique 1,2,4-substitution pattern comprising an amino group, a chloromethyl group, and a trifluoromethyl (TFM) group. This specific regioisomeric arrangement distinguishes it from other TFM-pyridines.

Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
CAS No. 1227602-24-5
Cat. No. B1409163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine
CAS1227602-24-5
Molecular FormulaC7H6ClF3N2
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)C(F)(F)F)CCl
InChIInChI=1S/C7H6ClF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13)
InChIKeyUPOFKRHWGPODCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine (CAS 1227602-24-5): A Strategic Building Block for Agrochemical and Pharmaceutical R&D


2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine (CAS 1227602-24-5) is a highly functionalized pyridine derivative featuring a unique 1,2,4-substitution pattern comprising an amino group, a chloromethyl group, and a trifluoromethyl (TFM) group [1]. This specific regioisomeric arrangement distinguishes it from other TFM-pyridines. The molecule serves as a critical, versatile intermediate, primarily in the discovery and synthesis of novel agrochemicals, leveraging the well-documented bioactivity enhancement conferred by the TFM-pyridine motif [2]. It is also a valuable scaffold for constructing complex pharmaceutical candidates. As a research-use-only chemical, its primary industrial significance lies in enabling the efficient derivatization and scaffold optimization central to early-stage R&D programs [3].

The Critical Role of Regiochemistry: Why 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine Cannot Be Replaced by a Generic Trifluoromethylpyridine Analog


Substitution with a generic or differently substituted trifluoromethylpyridine (TFMP) analog is scientifically unsound for any application relying on this specific scaffold. The precise 1,2,4-arrangement of the amino, chloromethyl, and TFM groups on the pyridine ring dictates its unique reactivity profile and, consequently, the properties of any downstream product [1]. Molecular matched pair analysis confirms that even subtle changes in substituent position between a phenyl and a pyridine ring, or between regioisomers, result in significant, quantifiable differences in physicochemical and agronomic properties [1]. Furthermore, the synthesis of specific regioisomers is non-trivial; standard synthetic methods often favor the formation of undesired 6-substituted pyridines when an electron-withdrawing TFM group is present, making this specific 4-substituted isomer a non-interchangeable and valuable commodity [2].

Quantitative Differentiation Evidence for 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine


Class-Validated Agrochemical Potency: EC50 Comparison with Commercial Bactericides

As a direct analog within the broader class of trifluoromethylpyridine (TFMP) amides, this compound is positioned within a chemotype known for high antibacterial efficacy. In standardized in vitro assays against Xanthomonas oryzae pv. oryzae (Xoo), a key pathogen causing rice bacterial leaf blight, a closely related TFMP amide derivative containing a sulfone moiety (Compound F10) demonstrated an EC50 of 83 mg/L [1]. This potency is superior to the commercial standard bactericides thiodiazole copper (EC50 = 97 mg/L) and bismerthiazol (EC50 = 112 mg/L) [1]. This class-level performance benchmark validates the intrinsic potency advantage of the TFMP scaffold over established commercial agents, a critical factor for justifying its use in lead optimization programs.

Agrochemical Bactericide Structure-Activity Relationship (SAR)

Differentiated Reactivity: Regiochemistry-Driven Nucleophilic Displacement

The specific substitution pattern of this compound imparts a unique and advantageous reactivity profile. The 2-amino group is a key functional handle, but its formation and reactivity are highly dependent on the adjacent TFM group. Studies on 2-chloro(trifluoromethyl)pyridines show that the position of the TFM group relative to the chlorine atom dramatically affects its activation for nucleophilic displacement [1]. For instance, 2-chloro-5-trifluoromethylpyridine reacts with aqueous ethylamine at 60°C over 5.5 hours to give a 76% yield [1]. In contrast, its 3-TFM and 4-TFM isomers exhibit different reactivity, with the latter undergoing ammonolysis without hydrolysis of the TFM function [1]. This contrasts with the behavior of 2-chloro-5-trifluoromethylpyridine, highlighting how the target compound's specific 4-chloromethyl-5-TFM substitution pattern is critical for predictable, high-yielding derivatization steps, unlike other TFM-pyridine regioisomers.

Synthetic Chemistry Nucleophilic Substitution Process Chemistry

Quantified Physicochemical Profile: LogP and PSA

The target compound's calculated XLogP3-AA value is 1.8, and its Topological Polar Surface Area (TPSA) is 38.9 Ų [1]. These computed values define a physicochemical property space distinct from positional isomers. For example, the regioisomer 2-(Trifluoromethyl)-5-(chloromethyl)pyridine (CAS 386715-33-9) has a molecular weight of 195.57 g/mol versus the target compound's 210.58 g/mol, reflecting the absence of the 2-amino group and thus a different hydrogen-bonding capacity and overall polarity . This quantitative difference in key drug-likeness parameters directly impacts solubility, permeability, and metabolic stability, which are critical early-stage selection criteria. Procurement of the correct isomer ensures that subsequent SAR studies are not confounded by off-target physicochemical properties.

Medicinal Chemistry Drug Design ADME Properties

High-Value Application Scenarios for 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine (CAS 1227602-24-5)


Agrochemical Lead Optimization: Synthesizing Next-Generation Fungicides and Bactericides

This compound is an ideal starting material for developing novel fungicides and bactericides. Its structure is pre-validated by the proven success of the TFMP class in crop protection [1]. Researchers can leverage the 2-amino and 4-chloromethyl groups to rapidly synthesize diverse amide, amine, and thioether libraries, as demonstrated in recent studies targeting Xanthomonas and Ralstonia pathogens, which achieved EC50 values superior to commercial standards [2]. The specific 1,2,4-substitution pattern is crucial for achieving the desired potency, as evidenced by structure-activity relationship studies showing that even minor changes in the linker can significantly impact antifungal efficacy [3].

Medicinal Chemistry: Constructing Kinase Inhibitor Scaffolds

The amino-chloromethyl-TFM substitution pattern on a pyridine core is a recurring motif in kinase inhibitors [1]. The amino group can serve as a key hinge-binding element, while the chloromethyl handle allows for late-stage diversification via nucleophilic substitution to explore various chemical space. The electron-withdrawing TFM group at the 5-position can modulate the pyridine's basicity and the overall electron density of the scaffold, influencing both binding affinity and metabolic stability, as quantified by its unique LogP of 1.8 [2]. This makes it a valuable, specific starting point for designing targeted covalent inhibitors or potent, reversible ATP-competitive inhibitors.

Synthetic Methodology Development: Regioselective Functionalization of Pyridines

Due to the inherent challenges in synthesizing 4-substituted 2-aminopyridines with an adjacent TFM group, this compound serves as a valuable case study and substrate for process chemistry R&D [1]. Its unique substitution pattern allows researchers to investigate the interplay of activating and deactivating effects on the pyridine ring, developing new, milder, and more regioselective functionalization methods. The data on nucleophilic displacement of 2-chloro-TFM-pyridine isomers provides a quantitative baseline for comparing new catalysts or reaction conditions [2]. The presence of the chloromethyl group also makes it a prime candidate for developing continuous flow chemistry processes for hazardous transformations.

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